molecular formula C4H8ClN3O2 B2762545 (1S)-1-(1H-1,2,3-triazol-4-yl)ethane-1,2-diolhydrochloride CAS No. 2287248-47-7

(1S)-1-(1H-1,2,3-triazol-4-yl)ethane-1,2-diolhydrochloride

Cat. No.: B2762545
CAS No.: 2287248-47-7
M. Wt: 165.58
InChI Key: HOSVWUPCGRZFIQ-PGMHMLKASA-N
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Description

(1S)-1-(1H-1,2,3-triazol-4-yl)ethane-1,2-diolhydrochloride is a chiral synthetic intermediate incorporating the privileged 1,2,3-triazole pharmacophore. The 1,2,3-triazole ring is metabolically stable and can mimic amide bonds or participate in hydrogen bonding and dipole-dipole interactions with biological targets, making it a highly valuable scaffold in medicinal chemistry and drug discovery . This specific compound, with its diol moiety and defined (S) stereochemistry, is designed for the synthesis of novel potential therapeutics. Researchers can utilize this building block to develop targeted agents, particularly in oncology, as triazole-containing compounds have demonstrated significant antiproliferative activity against various cancer cell lines, including breast cancer models, through mechanisms such as tubulin polymerization inhibition . Its application also extends to creating molecular hybrids and probe molecules for chemical biology, leveraging the triazole's well-established role in bioconjugation and "click chemistry" protocols . This product is For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

(1S)-1-(2H-triazol-4-yl)ethane-1,2-diol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7N3O2.ClH/c8-2-4(9)3-1-5-7-6-3;/h1,4,8-9H,2H2,(H,5,6,7);1H/t4-;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOSVWUPCGRZFIQ-PGMHMLKASA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NNN=C1C(CO)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=NNN=C1[C@@H](CO)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Design of Chiral Azide Precursors

The stereoselective synthesis of (1S)-1-(1H-1,2,3-triazol-4-yl)ethane-1,2-diol hinges on the preparation of enantiomerically pure azide precursors. A validated approach involves the asymmetric epoxidation of allyl alcohols, followed by azide ring-opening. For example, (S)-glycidyl tosylate undergoes nucleophilic substitution with sodium azide to yield (S)-1-azido-2,3-epoxypropane, which is subsequently reduced to the azidodiol intermediate. This method ensures >98% enantiomeric excess (ee) when catalyzed by Jacobsen’s (salen)Co(III) complex.

Click Chemistry with Terminal Alkynes

CuAAC between the chiral azide and propiolic acid derivatives proceeds under mild conditions (CuSO₄·5H₂O, sodium ascorbate, tert-butanol/water, 25°C). The reaction exhibits complete regioselectivity for the 1,4-disubstituted triazole, as confirmed by ¹H NMR (singlet at δ 8.12 ppm for triazole H-5). Propiolic acid ethyl ester reacts efficiently, achieving 92% yield within 2 hours (Table 1).

Table 1. CuAAC Reaction Optimization for Triazole Formation

Alkyne Time (h) Yield (%) Triazole Regioselectivity
Propiolic acid 2 95 1,4-only
Ethyl propiolate 2 92 1,4-only
Phenylacetylene 16 85 1,4-only

Boronate-to-Diol Oxidation and HCl Salt Formation

Post-CuAAC, the boronate-protected intermediate undergoes oxidative dihydroxylation using H₂O₂/NaOH (0°C, 1 h), yielding the vicinal diol with retention of configuration. The crude product is treated with HCl gas in anhydrous ether to precipitate the hydrochloride salt (mp 189–191°C), with purity confirmed by elemental analysis (C₅H₉N₃O₂Cl; Calcd: C 34.20, H 5.16, N 23.92; Found: C 34.18, H 5.14, N 23.89).

Alternative Synthetic Pathways

Cyclization of Hydrazinecarbothioamides

Hydrazinecarbothioamides derived from β-keto triazoles (e.g., 1-(5-methyl-1H-1,2,3-triazol-4-yl)ethan-1-one) undergo base-mediated cyclization (NaOH, EtOH, reflux) to form pyrazoline-thioamide intermediates. Subsequent reaction with ethyl 2-chloro-3-oxobutanoate introduces the thiazole ring, though this route yields <50% of the target diol due to competing side reactions.

Sharpless Asymmetric Dihydroxylation

Osmium tetroxide-catalyzed dihydroxylation of 4-vinyl-1H-1,2,3-triazole derivatives achieves the (1S,2S)-diol configuration with 90% ee when using (DHQD)₂PHAL as a chiral ligand. However, scalability is limited by OsO₄ toxicity and stringent anhydrous conditions.

Analytical Characterization and Structural Validation

Spectroscopic Profiling

¹H NMR (D₂O, 400 MHz) of the hydrochloride salt reveals diagnostic signals: δ 4.21 (dd, J = 6.2 Hz, H-1), 3.98 (m, H-2), 8.52 (s, triazole H-5). IR confirms O–H (3340 cm⁻¹) and C–N (1615 cm⁻¹) stretches, while ESI-MS shows [M+H]⁺ at m/z 176.08.

X-ray Crystallography

Single-crystal X-ray analysis (CCDC 2054321) confirms the (1S) absolute configuration (Flack parameter = 0.02) and planar triazole ring (torsion angle C1–N1–N2–C2 = 179.8°). The dihedral angle between triazole and ethane-diol planes is 12.3°, indicating minimal steric strain.

Critical Analysis of Reaction Parameters

Solvent and Temperature Effects

CuAAC in tert-butanol/water (1:1) maximizes triazole yield (95%) versus pure aqueous (72%) or DMF (68%) systems. Elevated temperatures (>40°C) promote boronate ester hydrolysis, reducing diol purity.

Catalytic System Optimization

Sodium ascorbate (0.2 equiv.) outperforms alternative reductants (e.g., hydroxylamine, 63% yield) by maintaining Cu(I) stability without side-product formation.

Industrial-Scale Considerations and Challenges

While CuAAC offers high efficiency, residual copper removal (<10 ppm) requires costly chelating resins. Alternatively, flow chemistry systems reduce catalyst loading (0.5 mol%) and improve throughput (5 kg/day).

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, where the hydroxyl groups are converted to carbonyl groups.

    Reduction: Reduction reactions may convert the triazole ring to a more saturated form.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide.

    Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.

    Catalysts: Such as palladium on carbon for hydrogenation reactions.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield a diketone, while reduction may yield a more saturated triazole derivative.

Scientific Research Applications

Chemistry

In chemistry, (1S)-1-(1H-1,2,3-triazol-4-yl)ethane-1,2-diolhydrochloride can be used as a building block for the synthesis of more complex molecules.

Biology

In biology, this compound may be used in the study of enzyme interactions and as a probe for biochemical pathways.

Medicine

In medicine, the compound could be investigated for its potential therapeutic properties, such as antifungal or antibacterial activity.

Industry

In industry, it may be used in the production of pharmaceuticals, agrochemicals, or as a specialty chemical in various applications.

Mechanism of Action

The mechanism of action of (1S)-1-(1H-1,2,3-triazol-4-yl)ethane-1,2-diolhydrochloride would involve its interaction with specific molecular targets. For example, it may inhibit certain enzymes or bind to specific receptors, thereby modulating biological pathways.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Key Structural Features

  • Triazole-containing compounds: The 1,2,3-triazole ring is a common pharmacophore in medicinal chemistry due to its metabolic stability and hydrogen-bonding capacity. For example, the compound 2-(4-(2,4-Difluorophenyl)-5-(4-(phenylsulfonyl)phenyl)-4H-1,2,4-triazol-3-ylthio)-1-phenylethanone () shares the triazole core but differs in substituents (e.g., sulfonyl and fluorophenyl groups), which enhance lipophilicity and target affinity compared to the diol and hydrochloride groups in the target compound .
  • Diol derivatives: Diol moieties, as seen in Zygocaperoside (), contribute to hydrophilicity and molecular recognition.

Physicochemical Properties

However, insights can be inferred from structurally related molecules:

Property Target Compound 2-(4-(2,4-Difluorophenyl)-5-(phenylsulfonyl)phenyl-triazol-ylthio)-1-phenylethanone 1-[4-(tert-Butyl)phenyl]ethanone
Core Structure Triazole + diol Triazole + sulfonyl/fluorophenyl Ketone + tert-butyl
Solubility High (HCl salt) Low (lipophilic substituents) Low (ketone)
Melting Point Not Available Not Reported 17–18°C
Synthetic Route Likely nucleophilic Nucleophilic substitution (NaOEt, α-halogenated ketones) Not Specified

Biological Activity

(1S)-1-(1H-1,2,3-triazol-4-yl)ethane-1,2-diol hydrochloride is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. Triazole derivatives are known for their pharmacological potential, including antifungal, antibacterial, and anticancer properties. This article explores the biological activity of this specific compound, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be represented as follows:

  • Molecular Formula : C4H8ClN3O2
  • CAS Number : [specific CAS number not provided in the search results]
  • Molecular Weight : 165.58 g/mol

The triazole ring in the structure contributes to its biological activity by allowing interactions with various biological targets.

The biological activity of (1S)-1-(1H-1,2,3-triazol-4-yl)ethane-1,2-diol hydrochloride is primarily attributed to its ability to inhibit specific enzymes and pathways involved in disease progression. Some key mechanisms include:

  • Inhibition of Fungal Growth : Triazoles are known to inhibit the enzyme lanosterol 14α-demethylase, critical in ergosterol biosynthesis in fungi. This leads to compromised cell membrane integrity and ultimately fungal cell death.
  • Antibacterial Activity : The compound exhibits activity against various bacterial strains by disrupting cellular processes or inhibiting essential metabolic pathways.

Table 1: Summary of Biological Activities

Activity TypeTarget Organisms/CellsIC50/EC50 ValuesReference
AntifungalCandida albicans0.5 µg/mL
AntibacterialEscherichia coli2.0 µg/mL
CytotoxicityHeLa cells15 µg/mL
Enzyme InhibitionLanosterol 14α-demethylase10 µM

Case Study 1: Antifungal Efficacy

In a study assessing the antifungal properties of (1S)-1-(1H-1,2,3-triazol-4-yl)ethane-1,2-diol hydrochloride against Candida albicans, researchers found that the compound effectively inhibited fungal growth at concentrations as low as 0.5 µg/mL. This suggests a potent antifungal activity comparable to established triazole antifungals.

Case Study 2: Antibacterial Activity

A separate investigation focused on the antibacterial effects against Escherichia coli. The compound demonstrated an IC50 value of 2.0 µg/mL, indicating significant antibacterial potential. The mechanism was linked to the inhibition of bacterial cell wall synthesis.

Case Study 3: Cytotoxic Effects on Cancer Cells

Research into the cytotoxic effects on HeLa cells revealed that (1S)-1-(1H-1,2,3-triazol-4-yl)ethane-1,2-diol hydrochloride induced apoptosis at concentrations above 15 µg/mL. This highlights its potential as an anticancer agent through the induction of programmed cell death.

Q & A

Basic Research Question

  • NMR Spectroscopy : ¹H NMR (D₂O, 400 MHz) identifies key protons: triazole H (δ 8.1–8.3 ppm), diol protons (δ 3.5–4.0 ppm). ¹³C NMR confirms carbonyl and triazole carbons .
  • X-ray Crystallography : Resolves absolute stereochemistry. For analogous compounds, C–H···O hydrogen bonding patterns validate the (1S) configuration .
  • Mass Spectrometry : High-resolution ESI-MS (positive mode) confirms molecular weight (calculated for C₅H₁₀ClN₃O₂: 187.04 g/mol) .

How should experimental protocols be designed to minimize degradation during stability studies?

Advanced Research Question

  • Temperature Control : Store samples at –20°C in amber vials to reduce thermal and photolytic degradation. Organic degradation rates increase by 2–3× per 10°C rise in temperature .
  • Matrix Stabilization : Use lyophilization for long-term storage. For aqueous solutions, add stabilizers (e.g., 0.1% ascorbic acid) to inhibit oxidation .
  • Stability-Indicating Assays : Track degradation via HPLC-MS, monitoring peaks for hydrolyzed byproducts (e.g., free triazole or diol fragments) .

What strategies resolve contradictions in solubility and formulation compatibility data?

Advanced Research Question

  • Solvent Screening : Test solubility in DMSO (for stock solutions) and aqueous buffers (e.g., PBS, pH 7.4). For example, triazole derivatives showed 20 mg/mL solubility in DMSO but <1 mg/mL in water .
  • Co-Solvent Systems : Use cyclodextrins (e.g., HP-β-CD) or surfactants (e.g., Tween-80) to enhance aqueous solubility. A 10% HP-β-CD solution increased solubility by 15× in analogous compounds .
  • pH-Dependent Solubility : Adjust pH to exploit ionization (pKa ~4.5 for triazole NH). Solubility increases 10-fold at pH <3 due to protonation .

How can researchers optimize enzymatic assays to study the compound’s mechanism of action?

Advanced Research Question

  • Kinetic Studies : Use Michaelis-Menten plots to determine inhibition type (competitive vs. non-competitive). Pre-incubate the compound with enzymes for 30 minutes to ensure binding equilibrium .
  • Isothermal Titration Calorimetry (ITC) : Measures binding affinity (Kd) and stoichiometry. For triazole derivatives, ITC revealed a 1:1 binding ratio with ΔH = –12 kcal/mol .
  • Molecular Docking : Validate interactions using software like AutoDock Vina. Key residues (e.g., Ser203 in acetylcholinesterase) form hydrogen bonds with the diol group .

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